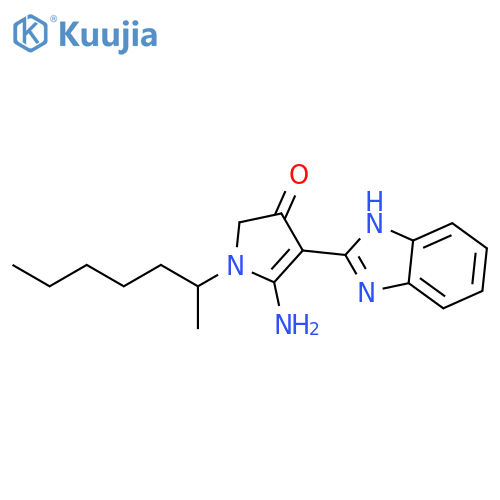

Cas no 852917-04-5 (5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one)

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one 化学的及び物理的性質

名前と識別子

-

- 5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one

- 3H-Pyrrol-3-one, 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-1-(1-methylhexyl)-

- 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one

-

- インチ: 1S/C18H24N4O/c1-3-4-5-8-12(2)22-11-15(23)16(17(22)19)18-20-13-9-6-7-10-14(13)21-18/h6-7,9-10,12H,3-5,8,11,19H2,1-2H3,(H,20,21)

- InChIKey: NCOAHELVOMRBQC-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)CCCCC)C(N)=C(C2NC3=CC=CC=C3N=2)C(=O)C1

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3225-8502-20μmol |

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one |

852917-04-5 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3225-8502-25mg |

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one |

852917-04-5 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F3225-8502-5mg |

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one |

852917-04-5 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3225-8502-5μmol |

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one |

852917-04-5 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3225-8502-10μmol |

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one |

852917-04-5 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3225-8502-1mg |

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one |

852917-04-5 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F3225-8502-15mg |

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one |

852917-04-5 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F3225-8502-20mg |

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one |

852917-04-5 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F3225-8502-2μmol |

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one |

852917-04-5 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F3225-8502-10mg |

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one |

852917-04-5 | 90%+ | 10mg |

$79.0 | 2023-07-28 |

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one 関連文献

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-oneに関する追加情報

Introduction to 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one (CAS No. 852917-04-5)

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one (CAS No. 852917-04-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzodiazepine derivatives and is characterized by its intricate molecular architecture, which includes a benzodiazepine ring system fused with a pyrrolone moiety. The presence of an amino group and a heptanoyl substituent further enhances its chemical diversity and biological activity.

The structural complexity of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one makes it an attractive candidate for various pharmaceutical applications. Recent studies have focused on elucidating its pharmacological properties and exploring its potential as a therapeutic agent for neurological disorders, particularly those involving the central nervous system (CNS). The compound's ability to modulate GABA receptors, which are key targets in the treatment of anxiety, epilepsy, and sleep disorders, has been a primary focus of these investigations.

In terms of synthesis, 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one can be prepared through a multi-step process involving the condensation of appropriate starting materials. One common approach involves the reaction of a benzodiazepine derivative with a heptanoyl chloride in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The final step typically involves cyclization to form the pyrrolone ring. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

The pharmacological profile of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one has been extensively studied in both in vitro and in vivo models. In vitro assays have demonstrated that the compound exhibits potent binding affinity for GABA receptors, particularly the GABAA subtype. This binding activity translates into significant inhibitory effects on neuronal firing, which is crucial for its potential therapeutic applications in anxiety and seizure disorders.

In vivo studies have further validated these findings. Preclinical trials using animal models have shown that 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one effectively reduces anxiety-like behaviors and seizure activity without causing significant side effects. These results are promising and suggest that the compound could be developed into a novel therapeutic agent for treating CNS disorders.

One of the key advantages of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptanoyl)-2,3-dihydro-pyrrol[3,4-c]pyridinone is its favorable pharmacokinetic profile. Studies have shown that it exhibits good oral bioavailability and a long half-life, which are desirable properties for a drug candidate. Additionally, the compound has demonstrated low toxicity in preclinical safety assessments, further supporting its potential for clinical development.

The mechanism of action of 5-amino-4-(1H-benzo[d][1,3]diazol-- yl)--(heptyl)--dihydropyrrolo[,-c]pyridin-- one involves its interaction with GABA receptors. GABA is the primary inhibitory neurotransmitter in the CNS, and compounds that enhance GABAergic signaling can have significant therapeutic benefits. By binding to GABAA receptors, 5-amino--(benzo[d][,-diazol-- yl)--(heptyl)--dihydropyrrolo[,-c]pyridin-- one potentiates the effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in reduced neuronal excitability and decreased firing rates, which can alleviate symptoms associated with anxiety and seizures.

Recent advancements in computational chemistry have also contributed to our understanding of 5-amino--(benzo[d][,-diazol-- yl)--(heptyl)--dihydropyrrolo[,-c]pyridin-- one. Molecular modeling studies have provided insights into its binding interactions with GABAA receptors at an atomic level. These studies have identified key residues involved in ligand-receptor interactions and have helped guide the design of more potent and selective analogs.

In conclusion, 5-amino--(benzo[d][,-diazol-- yl)--(heptyl)--dihydropyrrolo[,-c]pyridin-- one (CAS No. 852917--04--) represents a promising lead compound in the development of novel therapeutics for CNS disorders. Its unique structural features, favorable pharmacological profile, and low toxicity make it an attractive candidate for further preclinical and clinical evaluation. As research in this area continues to advance, it is likely that this compound will play a significant role in advancing our understanding and treatment of neurological conditions.

852917-04-5 (5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(heptan-2-yl)-2,3-dihydro-1H-pyrrol-3-one) 関連製品

- 2248348-83-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate)

- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)

- 1821028-98-1(6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one)

- 884-39-9(Methyldopa hydrochloride)

- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)

- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)

- 114221-05-5(methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate)

- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)

- 159407-19-9(Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside)

- 1806840-16-3(Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate)